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Compound of Interest

Compound Name: Threo-guaiacylglycerol

Cat. No.: B15594420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for threo-
guaiacylglycerol, a significant lignin model compound. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for threo-guaiacylglycerol,
facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for threo-Guaiacylglycerol
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Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent

H-α ~4.91 - 4.94 d ~5.0 - 5.5 d6-acetone

H-β ~4.43 - 4.51 q ~4.5 - 5.0 d6-acetone

H-γa ~3.40 - 3.80 m d6-acetone

H-γb ~3.40 - 3.80 m d6-acetone

Ar-H ~6.65 - 7.35 m d6-acetone

OCH₃ ~3.82 s d6-acetone

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for threo-Guaiacylglycerol

Carbon Chemical Shift (δ, ppm) Solvent

C-α ~72-74 Various

C-β ~82-84 Various

C-γ ~60-62 Various

Ar-C ~110-150 Various

OCH₃ ~56 Various

Note: The chemical shifts of C-7 (C-α) and C-8 (C-β) are characteristic for distinguishing

between threo and erythro isomers.[1]

Table 3: Infrared (IR) Spectroscopy Data for threo-Guaiacylglycerol
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H (phenolic & alcoholic) ~3500 Strong, Broad

C-H (aromatic) ~3100-3000 Medium

C-H (aliphatic) <3000 Medium

C=C (aromatic) ~1605, 1520 Medium

C-O (ether & alcohol)
~1270, 1155, 1130, 1085,

1028
Strong

Note: The IR spectrum provides information about the functional groups present in the

molecule.[2]

Table 4: Mass Spectrometry (MS) Data for threo-Guaiacylglycerol

Ion m/z Method

[M]+ 406 EI-MS

Note: The mass spectrum confirms the molecular weight of the compound.[3] High-resolution

mass spectrometry can provide the exact mass and elemental composition.[4][5]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for threo-guaiacylglycerol, based on common laboratory practices.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of purified threo-guaiacylglycerol are dissolved in a

deuterated solvent (e.g., acetone-d₆, CDCl₃, or methanol-d₄) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[6]
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¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm)

relative to an internal standard, such as tetramethylsilane (TMS).

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired using a proton-

decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually

required due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or

KBr), as a KBr pellet, or dissolved in a suitable solvent.

Instrumentation: IR spectra are recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The

positions of the absorption bands are reported in wavenumbers (cm⁻¹).

2.3 Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct

infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less

volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at

different m/z values, which can be used to determine the molecular weight and fragmentation

pattern of the compound.

Workflow Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like threo-guaiacylglycerol.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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